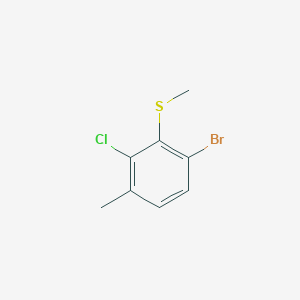

1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-4-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClS/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGZSUOOUDVHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Mechanistic Investigations of Chemical Transformations of 1 Bromo 3 Chloro 4 Methyl 2 Methylthio Benzene

Reactivity Profiling of Halogen Atoms on the Aromatic Ring

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring of 1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene raises important questions about their relative reactivity in substitution reactions. The outcome of such reactions is governed by a combination of electronic and steric factors, as well as the nature of the reaction conditions.

In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity of aryl halides generally follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the electron-withdrawing inductive effect of the halogen. stackexchange.com Fluorine, being the most electronegative halogen, exerts the strongest inductive effect, thus making the aromatic ring more susceptible to nucleophilic attack. stackexchange.com

Conversely, in many transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity order is typically I > Br > Cl > F. researchgate.net This reversal in reactivity is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-Br bond is weaker than the C-Cl bond, facilitating oxidative addition to the metal center. researchgate.net

For this compound, the preferential substitution of either bromine or chlorine will therefore be highly dependent on the reaction type.

Table 1: General Reactivity Trends of Aryl Halides in Different Substitution Reactions

| Reaction Type | General Reactivity Order | Rationale |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Ar-F > Ar-Cl > Ar-Br > Ar-I | Dominated by the inductive effect of the halogen, which facilitates nucleophilic attack. |

| Transition-Metal-Catalyzed Cross-Coupling | Ar-I > Ar-Br > Ar-Cl > Ar-F | Primarily influenced by the carbon-halogen bond strength, with weaker bonds being more reactive. |

The substituents ortho to the halogen atoms, namely the methyl and methylthio groups, play a significant role in modulating the reactivity of both the bromine and chlorine atoms. Their influence can be dissected into electronic and steric effects.

The methyl group is generally considered an electron-donating group through an inductive effect, which can slightly activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. pitt.edu In the context of nucleophilic aromatic substitution, its electron-donating nature would be expected to decrease the reactivity of the adjacent halogen.

Sterically, the presence of ortho substituents can hinder the approach of a nucleophile or a metal catalyst to the halogen atom, a phenomenon known as the "ortho effect." wikipedia.org This steric hindrance can significantly reduce the rate of substitution at the ortho position. libretexts.org In this compound, the methylthio group is ortho to the chlorine atom, and the methyl group is ortho to the bromine atom. The relative steric bulk of these groups will influence the accessibility of the adjacent halogens.

Transformations Involving the Methylthio Moiety

The methylthio group is a versatile functional group that can undergo a variety of chemical transformations, primarily centered around the sulfur atom.

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) and subsequently a sulfone. These oxidation reactions are of significant interest as they introduce new functional groups with different electronic and steric properties, which can be valuable in organic synthesis.

The selective oxidation of sulfides to sulfoxides can be achieved using a variety of oxidizing agents, often under controlled conditions to prevent over-oxidation to the sulfone. researchgate.net Common reagents for this transformation include hydrogen peroxide, peroxy acids, and halogens. researchgate.netrsc.org

Further oxidation of the sulfoxide to the corresponding sulfone requires stronger oxidizing agents or more forcing reaction conditions.

Table 2: Oxidation States of Sulfur in Transformations of this compound

| Compound | Sulfur Oxidation State |

|---|---|

| This compound | -2 |

| 1-Bromo-3-chloro-4-methyl-2-(methylsulfinyl)benzene (Sulfoxide) | 0 |

| 1-Bromo-3-chloro-4-methyl-2-(methylsulfonyl)benzene (Sulfone) | +2 |

The sulfur atom in aryl methyl sulfides can act as an electrophilic center, particularly when activated by a suitable leaving group. acsgcipr.org Nucleophilic attack on the sulfur atom can lead to the displacement of the methyl group or the entire aryl group, depending on the nature of the nucleophile and the reaction conditions. However, direct nucleophilic substitution at the sulfur of a simple methylthio group is not a common transformation without prior activation.

Sulfides can react with alkylating agents to form sulfonium (B1226848) salts. libretexts.org For example, this compound can react with an alkyl halide, such as methyl iodide, to form a dimethylsulfonium salt.

These sulfonium salts are versatile intermediates in organic synthesis. The sulfonium group is an excellent leaving group, and the adjacent carbon atoms are susceptible to nucleophilic attack. libretexts.org They can also undergo elimination reactions to form alkenes or participate in ylide formation. The reactivity of the sulfonium salt derived from this compound would be influenced by the electronic effects of the substituted aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Pathways on this compound

The benzene (B151609) ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the feasibility and regiochemical outcome of these pathways being heavily influenced by the electronic properties of the four substituents.

The position of substitution on the aromatic ring is determined by the cumulative directing effects of the existing bromo, chloro, methyl, and methylthio groups. In electrophilic aromatic substitution (EAS), substituents can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. pharmaguideline.com Activating groups increase the electron density of the ring, accelerating the reaction, while deactivating groups withdraw electron density, slowing it down. libretexts.orglumenlearning.com

The substituents on this compound exert distinct electronic effects:

-SCH₃ (Methylthio): This group is an activating ortho-, para-director due to the lone pairs on the sulfur atom, which can be donated to the ring through resonance. pharmaguideline.com

-CH₃ (Methyl): An alkyl group, it is a weakly activating ortho-, para-director through an inductive effect. lumenlearning.com

-Cl (Chloro) and -Br (Bromo): Halogens are a unique class. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho-, para-directing because their lone pairs can participate in resonance stabilization of the cationic intermediate (arenium ion). libretexts.orglibretexts.org

The sole available position for substitution on the ring is C6. The directing effects of the adjacent substituents converge on this position. The powerful ortho-, para-directing methylthio group at C2 and the bromo group at C1 both direct an incoming electrophile to the C6 position (ortho to bromo, para to methyl). The methyl group at C4 also directs ortho to its position, further reinforcing substitution at C6. Therefore, electrophilic aromatic substitution is strongly directed to the C6 position.

Table 1: Summary of Substituent Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|

Distinguishing between different reaction mechanisms is critical for understanding and controlling chemical transformations. While direct mechanistic studies on this compound are not prevalent, general principles and experimental probes can be applied.

Electrophilic Aromatic Substitution (EAS): This pathway proceeds through a positively charged carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The reaction kinetics are sensitive to the electron density of the ring; electron-donating groups accelerate the reaction, while withdrawing groups retard it. lumenlearning.com The mechanism can be confirmed by isolating or trapping this intermediate under specific conditions.

Nucleophilic Aromatic Substitution (SNAr): The hallmark of the SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized carbanion (Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The reaction is favored by strong electron-withdrawing substituents and is generally accelerated in polar aprotic solvents. nih.gov Biphasic Hammett and Brønsted plots can sometimes indicate a change in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway, depending on the nucleophile's basicity. nih.gov

Radical Nucleophilic Substitution (SRN1): This pathway involves a chain reaction mechanism initiated by the transfer of an electron to the aromatic substrate, forming a radical anion. This anion then expels the leaving group to form an aryl radical, which reacts with the nucleophile. acs.org The use of radical traps or the observation of specific side products can provide evidence for an SRN1 mechanism. These reactions are often initiated photochemically or with solvated electrons. acs.org

Metal-Mediated and Organometallic Reactions

The presence of two distinct carbon-halogen bonds (C-Br and C-Cl) makes this compound a versatile substrate for metal-mediated and organometallic reactions. These reactions often provide pathways for transformations that are difficult to achieve through traditional substitution methods.

Catalytic dehalogenation typically involves the replacement of a halogen atom with a hydrogen atom, often using a transition metal catalyst like palladium or nickel and a hydrogen source. A related process is the metal-mediated halogen exchange, or Finkelstein reaction, where one halogen is replaced by another. frontiersin.orgnih.gov

The mechanism for these transformations generally involves a catalytic cycle:

Oxidative Addition: A low-valent metal complex (e.g., Pd(0)) inserts into the carbon-halogen bond. The reactivity of this step is typically C-I > C-Br > C-Cl, meaning the C-Br bond of the target molecule would selectively react over the C-Cl bond. nih.gov

Ligand Exchange/Transmetalation: In a Finkelstein reaction, a halide from a salt source would exchange with the halide on the metal center. nih.gov For dehalogenation, a hydride source would transfer a hydride to the metal.

Reductive Elimination: The final step involves the elimination of the product from the metal center, regenerating the low-valent catalyst to continue the cycle.

Due to the difference in bond strength and reactivity, metal-catalyzed reactions on this compound can be performed selectively at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of a halogen. nih.gov Reactions such as the Suzuki-Miyaura coupling are widely used to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. nih.govresearchgate.net The Sonogashira coupling is the archetypal reaction for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.

The catalytic cycle for these reactions is similar to that of dehalogenation but involves a transmetalation step with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling).

Table 2: Plausible Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product Structure | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-(Alkynyl)-3-chloro-4-methyl-2-(methylthio)benzene | C(sp²)-C(sp) |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 1-(Aryl)-3-chloro-4-methyl-2-(methylthio)benzene | C(sp²)-C(sp²) |

| Heck | Alkene (CH₂=CHR) | 1-(Alkenyl)-3-chloro-4-methyl-2-(methylthio)benzene | C(sp²)-C(sp²) |

Again, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for regioselective functionalization at the C1 position.

The parent molecule, this compound, is achiral and lacks a prochiral center. Therefore, direct asymmetric catalysis on this substrate is not applicable. However, stereochemistry could become a crucial aspect in reactions involving its derivatives.

For instance, if a cross-coupling reaction were used to create a biaryl derivative by functionalizing the C1 position, atropisomerism could arise if rotation around the newly formed C-C single bond is hindered. This is often the case when bulky groups are present at the ortho positions of both aromatic rings. In such a scenario, the use of chiral ligands on the metal catalyst could, in principle, induce enantioselectivity, leading to the preferential formation of one atropisomer over the other. The development of such an asymmetric transformation would depend heavily on the specific structure of the coupling partners and the design of the catalytic system.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Chloro 4 Methyl 2 Methylthio Benzene

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

The IR and Raman spectra of 1-bromo-3-chloro-4-methyl-2-(methylthio)benzene would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. The aromatic C=C stretching vibrations typically appear as a pair of sharp bands in the 1600-1450 cm⁻¹ region. pressbooks.pubmit.eduorgchemboulder.com The C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will appear just below 3000 cm⁻¹. spectroscopyonline.comorgchemboulder.com The stretches for the carbon-halogen and carbon-sulfur bonds are found in the fingerprint region at lower wavenumbers. libretexts.org

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃) | 2980 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1585 & 1500 - 1400 |

| C-Cl Stretch | Aryl-Chloride | 850 - 550 |

| C-S Stretch | Aryl-Sulfide | 710 - 680 |

Fingerprint Region Analysis for Unique Molecular Signatures

For this compound, the fingerprint region is expected to be rich with characteristic absorption bands corresponding to the various structural motifs. The vibrations associated with the tetrasubstituted benzene (B151609) ring, including C-H out-of-plane bending and ring deformation modes, are particularly diagnostic. mit.edupressbooks.pub The substitution pattern on the benzene ring heavily influences the position and intensity of these bands. spectra-analysis.com Furthermore, stretching vibrations from the C-S, C-Cl, and C-Br bonds contribute to the complexity and uniqueness of this region.

While an experimental spectrum is required for definitive analysis, the expected key vibrational modes for this compound in the fingerprint region are summarized in the table below based on established correlation data for similar aromatic compounds.

Table 1: Predicted IR Absorption Bands in the Fingerprint Region

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=C Aromatic Ring Stretching | 1450-1500 | Multiple bands indicating the stretching of the carbon-carbon bonds within the benzene ring. |

| C-H In-Plane Bending | 1000-1300 | Bending vibrations of the aromatic C-H bonds within the plane of the ring. |

| C-H Out-of-Plane Bending | 800-900 | Strong absorptions characteristic of the substitution pattern on the benzene ring. |

| C-Cl Stretching | 700-850 | Stretching vibration of the carbon-chlorine bond. oregonstate.edu |

| C-S Stretching | 600-700 | Stretching of the carbon-sulfur bond in the methylthio group. |

| C-Br Stretching | 500-650 | Stretching vibration of the carbon-bromine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org For aromatic compounds like this compound, the primary absorptions arise from π → π* transitions within the benzene ring. hnue.edu.vn

The benzene chromophore typically exhibits several characteristic absorption bands. spcmc.ac.in The positions (λmax) and intensities (molar extinction coefficient, ε) of these bands are significantly influenced by the nature and position of substituents on the ring. ijermt.org Substituents can cause a shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). ijermt.org

Table 2: Predicted UV-Vis Absorption Data

| Transition Type | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| π → π* (B-band) | 260 - 280 | 200 - 1,000 |

| π → π* (E2-band) | 210 - 230 | 5,000 - 15,000 |

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. nih.gov This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more, leading to a bathochromic (red) shift. Conversely, if the ground state is more polar, a hypsochromic (blue) shift may be observed.

For this compound, the electronic distribution in the excited state is likely to be different from that in the ground state. Given the presence of polarizable halogen and sulfur atoms, it is anticipated that the molecule will exhibit some degree of solvatochromism. A shift in the λmax of the π → π* transition would be expected when measured in a series of solvents with varying polarity, such as hexane, ethanol, and acetonitrile.

Table 3: Hypothetical Solvatochromic Shifts for the B-band

| Solvent | Polarity Index | Expected λmax Shift |

|---|---|---|

| Hexane | 0.1 | Baseline |

| Dichloromethane (B109758) | 3.1 | Slight bathochromic shift |

| Ethanol | 4.3 | Moderate bathochromic shift |

| Acetonitrile | 5.8 | Noticeable bathochromic shift |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a definitive analytical technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or more decimal places. This allows for the determination of the exact molecular formula of a compound by distinguishing its precise mass from other formulas that have the same nominal mass.

The molecular formula for this compound is C₈H₈BrClS. The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ³²S). The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the presence of these halogens. scribd.commiamioh.edu

Table 4: Calculated Exact Mass for HRMS

| Molecular Formula | Isotope | Exact Mass (Da) |

|---|---|---|

| C₈H₈⁷⁹Br³⁵ClS | [M]⁺ | 249.9218 |

| C₈H₈⁸¹Br³⁵ClS | [M+2]⁺ | 251.9198 |

| C₈H₈⁷⁹Br³⁷ClS | [M+2]⁺ | 251.9189 |

| C₈H₈⁸¹Br³⁷ClS | [M+4]⁺ | 253.9168 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). mdpi.com The resulting product ions provide detailed information about the molecule's structure and connectivity. researchgate.net

For this compound, the molecular ion would be expected to undergo several characteristic fragmentation pathways. Common fragmentations for aromatic halides include the loss of the halogen atom. scribd.com Aryl thioethers can fragment through the loss of the methyl group or the entire thio-moiety. researchgate.net The presence of both bromine and chlorine provides unique isotopic signatures for fragments containing these atoms, aiding in their identification. nih.gov

Table 5: Plausible MS/MS Fragmentation Pathways

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 250 | CH₃• | 235 | [M - CH₃]⁺ |

| 250 | SCH₃• | 203 | [M - SCH₃]⁺ |

| 250 | Br• | 171 | [M - Br]⁺ |

| 250 | Cl• | 215 | [M - Cl]⁺ |

| 235 | S | 203 | [M - CH₃ - S]⁺ |

V. Theoretical and Computational Studies of 1 Bromo 3 Chloro 4 Methyl 2 Methylthio Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can elucidate the distribution of electrons and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its energy. For 1-bromo-3-chloro-4-methyl-2-(methylthio)benzene, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to find the equilibrium geometry. researchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule. The optimized geometry is crucial for subsequent analyses of the molecule's electronic properties and reactivity.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-S Bond Length | ~1.77 Å |

| S-CH3 Bond Length | ~1.82 Å |

| C-C-Br Bond Angle | ~120° |

| C-C-Cl Bond Angle | ~120° |

| C-C-S Bond Angle | ~122° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the benzene (B151609) ring due to the presence of lone pairs on the sulfur and the π-electron system of the ring. The LUMO is likely to be distributed over the benzene ring and the carbon-halogen bonds, reflecting the electron-withdrawing nature of the bromine and chlorine atoms.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

Note: This data is hypothetical and based on general principles of FMO theory for similar molecules.

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In an EPS analysis of this compound, regions of negative potential (typically colored red or yellow) would be expected around the lone pairs of the sulfur, bromine, and chlorine atoms, indicating their potential to act as nucleophilic sites. Conversely, regions of positive potential (typically colored blue) would be anticipated on the hydrogen atoms and, significantly, on the halogen atoms opposite to the C-X bond (the σ-hole), which is a characteristic feature that enables halogen bonding. acs.org

Conformational Analysis and Intramolecular Interactions

The flexibility of the methylthio group allows for different spatial orientations, or conformations, of the molecule. Understanding these conformations and the interactions that stabilize them is crucial for a complete picture of the molecule's behavior.

The rotation around the C(aryl)-S bond of the methylthio group is not entirely free. There are energy barriers (torsional barriers) that hinder this rotation, leading to the existence of different rotational isomers (rotamers). Computational studies can map the potential energy surface as a function of the dihedral angle describing the orientation of the methyl group relative to the benzene ring. These calculations would reveal the most stable conformation(s) and the energy required to interconvert between them. It is likely that the most stable conformation would involve a specific orientation of the methyl group that minimizes steric hindrance with the adjacent chloro and methyl substituents on the ring.

The bromine and chlorine atoms in this compound can participate in non-covalent interactions, most notably halogen bonding. mdpi.com Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on another molecule or within the same molecule. acs.org In the solid state, these interactions can play a significant role in determining the crystal packing. researchgate.net Intramolecularly, weak interactions between the halogen atoms and the sulfur atom or the methyl groups could also influence the preferred conformation of the molecule. Theoretical calculations can identify and quantify the strength of these non-covalent interactions.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For this compound, this is particularly valuable for understanding its behavior in key organic transformations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. uomustansiriyah.edu.iqfiveable.me The regioselectivity of EAS on a substituted benzene ring is governed by the electronic nature and position of the existing substituents. nih.govlibretexts.org In the case of this compound, the directing effects of the four substituents determine the position of attack by an incoming electrophile.

Computational methods, particularly density functional theory (DFT), can be employed to model the potential energy surface of EAS reactions. nih.gov By calculating the energies of the possible sigma-complex intermediates (arenium ions) and the corresponding transition states, the most favorable reaction pathway can be identified.

The substituents on the benzene ring are:

-Br (Bromo): Ortho-, para-directing and deactivating.

-Cl (Chloro): Ortho-, para-directing and deactivating.

-CH₃ (Methyl): Ortho-, para-directing and activating.

-SCH₃ (Methylthio): Ortho-, para-directing and activating.

Considering the positions of these groups, the potential sites for electrophilic attack are C5 and C6. The methylthio and methyl groups are activating, while the bromo and chloro groups are deactivating. The strong activating and ortho-, para-directing nature of the methylthio group, along with the activating effect of the methyl group, would be computationally predicted to have a dominant influence on the regioselectivity.

A hypothetical computational study would likely reveal that the transition state leading to substitution at the C6 position is lower in energy compared to the C5 position, due to the combined activating effects of the adjacent methylthio and methyl groups.

Table 1: Hypothetical Calculated Activation Energies for Electrophilic Nitration

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C5 | +5.2 | Minor |

| C6 | 0.0 | Major |

Halogen-metal exchange and transition-metal-catalyzed cross-coupling reactions are pivotal for the functionalization of aryl halides. frontiersin.orgnih.govsemanticscholar.orgnih.gov For a dihalogenated compound like this compound, the selective reaction at one of the halogen sites is a key challenge. Generally, the carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond in these reactions. nih.gov

Computational modeling can be used to investigate the transition states of both halogen-metal exchange and the oxidative addition step in cross-coupling reactions. nih.gov These calculations can quantify the difference in activation barriers for the reaction at the C-Br versus the C-Cl bond.

For instance, in a palladium-catalyzed Suzuki coupling, the oxidative addition of the palladium(0) catalyst to the aryl halide is the initial and often rate-determining step. nih.gov DFT calculations would be expected to show a significantly lower activation energy for the oxidative addition at the C-Br bond compared to the C-Cl bond, thus predicting high selectivity for the transformation of the bromo substituent.

Table 2: Hypothetical Calculated Activation Energies for Oxidative Addition in a Cross-Coupling Reaction

| Reaction Site | Relative Activation Energy (kcal/mol) | Predicted Selectivity |

|---|---|---|

| C-Br | 0.0 | High |

| C-Cl | +8.5 | Low |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and the interpretation of experimental data. escholarship.org

The calculation of NMR chemical shifts and IR vibrational frequencies is a routine application of computational chemistry. researchgate.netresearchgate.net For this compound, DFT methods, often in conjunction with appropriate basis sets, can provide theoretical ¹H and ¹³C NMR spectra, as well as the IR spectrum.

These calculated spectra can then be compared with experimentally obtained data. A good correlation between the calculated and experimental values serves to validate both the computational methodology and the assigned structure of the synthesized compound. nih.gov Discrepancies may point to incorrect structural assignments or the need for refinement of the computational model.

Table 3: Hypothetical Comparison of Calculated and Experimental ¹H NMR Chemical Shifts

| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| H5 | 7.35 | 7.40 | -0.05 |

| H6 | 7.10 | 7.15 | -0.05 |

| CH₃ (ring) | 2.30 | 2.32 | -0.02 |

| SCH₃ | 2.45 | 2.48 | -0.03 |

In cases where experimental spectral data is ambiguous, computational predictions can be invaluable. For example, if the assignment of two closely spaced peaks in an NMR spectrum is uncertain, the calculated chemical shifts can provide a basis for a more confident assignment. nih.gov Similarly, in IR spectroscopy, calculated vibrational modes can be visualized, allowing for the definitive assignment of specific absorption bands to the corresponding molecular motions.

For this compound, the aromatic protons H5 and H6 would likely have distinct chemical shifts. If their experimental signals were to overlap or be difficult to assign based on coupling patterns alone, the computationally predicted shifts could resolve this ambiguity.

Vi. Environmental Transformation Pathways of 1 Bromo 3 Chloro 4 Methyl 2 Methylthio Benzene

Photochemical Transformation Mechanisms in Environmental Matrices

Photochemical transformation is a significant degradation pathway for many aromatic compounds in the environment. This process can occur through direct absorption of sunlight or via indirect mechanisms involving reactive species present in environmental matrices like water, soil, and air.

Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. For halogenated aromatic compounds, a key direct photolysis pathway is the cleavage of the carbon-halogen bond. In the case of 1-bromo-3-chloro-4-methyl-2-(methylthio)benzene, the carbon-bromine bond is more susceptible to photolytic cleavage than the carbon-chlorine bond due to its lower bond dissociation energy.

Upon absorption of ultraviolet (UV) radiation from sunlight, the molecule can undergo homolytic cleavage of the C-Br bond to generate an aryl radical and a bromine radical. This initial step is often rate-determining. The resulting aryl radical is highly reactive and can undergo several subsequent reactions, including hydrogen abstraction from the surrounding solvent (e.g., water) to form 3-chloro-4-methyl-2-(methylthio)benzene.

Studies on brominated flame retardants have shown that reductive debromination is a primary photodegradation pathway on various solid surfaces, such as soil minerals. e3s-conferences.org The rate of this degradation can be influenced by the nature of the solid matrix.

In natural waters and the atmosphere, the indirect photodegradation of organic pollutants is often mediated by reactive oxygen species (ROS), which are formed photochemically. Key ROS include the hydroxyl radical (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radical (O₂•⁻).

The hydroxyl radical is a powerful, non-selective oxidant that can react rapidly with a wide range of organic molecules. nih.gov The reaction of •OH with this compound can proceed through several pathways:

Hydroxyl Radical Addition to the Aromatic Ring: The •OH radical can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, potentially leading to the formation of hydroxylated derivatives.

Hydrogen Abstraction from the Methyl Group: The •OH radical can abstract a hydrogen atom from the methyl group on the aromatic ring or the methyl group of the thioether moiety, initiating a cascade of oxidative reactions.

Oxidation of the Sulfur Atom: The sulfur atom in the methylthio group is susceptible to oxidation by •OH, which can lead to the formation of sulfoxides and subsequently sulfones.

The rate of indirect photodegradation is dependent on the steady-state concentration of ROS in the specific environmental compartment and the second-order rate constant for the reaction between the compound and the ROS. For many organic compounds, reactions with hydroxyl radicals are a dominant transformation pathway in sunlit surface waters. nih.gov

The following table summarizes the potential reactions initiated by ROS:

| Reactive Oxygen Species | Potential Reaction with this compound |

| Hydroxyl Radical (•OH) | Addition to the aromatic ring, H-abstraction from methyl groups, oxidation of the sulfur atom. |

| Singlet Oxygen (¹O₂) | May contribute to the oxidation of the electron-rich sulfur atom. |

| Superoxide Radical (O₂•⁻) | Generally less reactive with such compounds compared to •OH. |

This table presents potential reaction pathways based on the known reactivity of ROS with similar organic compounds.

Direct photolysis is expected to primarily yield debrominated products. The primary photoproduct would be 3-chloro-4-methyl-2-(methylthio)benzene. Further photolysis could potentially lead to the cleavage of the C-Cl bond, although this is generally less favorable than C-Br bond cleavage.

Indirect photodegradation by ROS would result in a more diverse array of products. The major expected products are summarized in the table below:

| Photochemical Pathway | Expected Transformation Products |

| Direct Photolysis (Debromination) | 3-chloro-4-methyl-2-(methylthio)benzene |

| Indirect Photodegradation (Hydroxylation) | Hydroxylated isomers of this compound |

| Indirect Photodegradation (Sulfoxidation) | 1-Bromo-3-chloro-4-methyl-2-(methylsulfinyl)benzene (sulfoxide) and 1-Bromo-3-chloro-4-methyl-2-(methylsulfonyl)benzene (sulfone) |

| Indirect Photodegradation (Methyl Group Oxidation) | 2-Bromo-6-chloro-3-(methylthio)benzoic acid |

This table is predictive and based on established photochemical reactions of analogous compounds.

Characterization of these products typically involves advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the structures of the various transformation products.

Chemical Degradation Pathways in Aqueous and Soil Systems

In addition to photochemical processes, this compound can undergo chemical degradation in aqueous and soil environments. The primary pathways for this degradation are hydrolysis and oxidation by naturally occurring oxidants.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of an aryl halide to hydrolysis is generally low under typical environmental pH conditions unless the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org For this compound, the presence of halogens does not sufficiently activate the ring for facile nucleophilic aromatic substitution by water. Therefore, hydrolysis of the C-Br and C-Cl bonds is expected to be a very slow process at neutral pH.

Under more extreme pH conditions, the rate of hydrolysis may be enhanced. In strongly alkaline conditions, nucleophilic aromatic substitution can occur, leading to the replacement of the halogen atoms with a hydroxyl group. However, such conditions are not typical of most natural environments.

The methylthio group itself is generally stable to hydrolysis under neutral and acidic conditions. In highly acidic environments, there could be a slow acid-catalyzed hydrolysis of the thioether linkage, but this is also not considered a major environmental degradation pathway.

The following table summarizes the expected hydrolysis behavior:

| pH Condition | Expected Hydrolysis Pathway | Rate |

| Acidic | Slow acid-catalyzed hydrolysis of the thioether linkage. | Very Slow |

| Neutral | Negligible hydrolysis of C-halogen and C-S bonds. | Extremely Slow |

| Alkaline | Potential for nucleophilic aromatic substitution of halogens by OH⁻. | Slow to Moderate |

This table provides a qualitative assessment of hydrolysis rates under different pH conditions.

As discussed in the context of indirect photodegradation, hydroxyl radicals are potent oxidants that can also be generated in dark chemical reactions in soil and water, such as through the Fenton reaction. The reaction of hydroxyl radicals with this compound in these systems would follow similar pathways as in photochemical processes.

The primary sites of oxidative attack would be the methylthio group and the methyl group attached to the aromatic ring. Oxidation of the sulfur atom in the methylthio group is a particularly favorable pathway. The reaction proceeds in a stepwise manner, first forming the corresponding sulfoxide (B87167) and then further oxidation can yield the sulfone.

The methyl group on the benzene ring can also be oxidized. This typically proceeds through a series of steps, starting with the formation of a benzyl (B1604629) alcohol derivative, which can be further oxidized to an aldehyde and then to a carboxylic acid.

The reactivity of different parts of the molecule towards oxidation by hydroxyl radicals is summarized below:

| Molecular Moiety | Oxidative Transformation | Expected Products |

| Methylthio Group | Oxidation of the sulfur atom | Sulfoxide and Sulfone derivatives |

| Aromatic Methyl Group | Side-chain oxidation | Benzoic acid derivative |

| Aromatic Ring | Hydroxylation | Hydroxylated parent compound |

This table outlines the primary targets for oxidative degradation by hydroxyl radicals.

Reductive Dehalogenation Processes

Under anaerobic conditions, such as those found in saturated soils, sediments, and anoxic groundwater, reductive dehalogenation is a critical pathway for the transformation of halogenated aromatic compounds. This process involves the removal of halogen substituents (bromine and chlorine in this case) and their replacement with a hydrogen atom, leading to a less halogenated and often less toxic molecule.

Abiotic reductive dehalogenation is mediated by naturally occurring or anthropogenic reductants in the environment. Reduced metal species, particularly those associated with mineral surfaces, are significant contributors to this process. Iron-bearing minerals are of particular importance due to their ubiquity in soils and sediments.

Reduced iron species, such as Fe(II) sorbed to mineral surfaces (e.g., goethite, magnetite, pyrite), can act as electron donors for the reductive dehalogenation of aryl halides. The reaction mechanism is believed to involve the transfer of electrons from the mineral surface to the aromatic compound, leading to the cleavage of the carbon-halogen bond. researchgate.net Other reduced metal species, such as those involving manganese or sulfide (B99878), can also contribute to these reactions.

The presence of electron-donating groups, such as the methyl (-CH₃) and methylthio (-SCH₃) groups on the benzene ring of this compound, can influence the rate of reductive dehalogenation by altering the electron density of the aromatic system.

Table 1: Potential Abiotic Reductants in the Environment and Their Role in Dehalogenation

| Reductant/Mediator | Common Environmental Occurrence | General Mechanism |

|---|---|---|

| Fe(II) on Mineral Surfaces | Anoxic soils, sediments, groundwater | Electron transfer from sorbed Fe(II) to the halogenated compound. |

| Iron Sulfide Minerals (e.g., Pyrite) | Sediments, reducing environments | Surface-mediated electron transfer. |

| Reduced Transition Metals (e.g., Mn(II/III)) | Subsurface environments | Can act as primary or secondary reductants. |

This table provides a generalized overview of potential abiotic reductive dehalogenation mechanisms.

For aromatic compounds containing multiple halogen substituents, reductive dehalogenation often proceeds in a stepwise manner. The sequence of halogen removal is dictated by the carbon-halogen bond dissociation energies and the redox potential of the compound.

Generally, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, reductive debromination is thermodynamically more favorable and typically occurs at a faster rate than reductive dechlorination. organic-chemistry.org Therefore, it is anticipated that this compound would undergo sequential dehalogenation, with the initial step being the removal of the bromine atom to form 3-chloro-4-methyl-2-(methylthio)benzene. Subsequent removal of the chlorine atom would then yield 4-methyl-2-(methylthio)benzene.

The relative positions of the halogen atoms and other substituents on the aromatic ring can also influence the reaction rates, but the preferential removal of bromine over chlorine is a well-documented phenomenon in the reductive dehalogenation of mixed-halogenated aromatic compounds. organic-chemistry.org

Sorption and Transport Behavior in Environmental Compartments

The mobility and bioavailability of this compound in the environment are largely controlled by its partitioning between water, soil/sediment, and air. Sorption to solid phases can retard its movement in soil and groundwater, while volatilization can lead to its transport in the atmosphere.

As a hydrophobic organic compound, this compound is expected to exhibit a significant tendency to sorb to soil and sediment particles. The primary sorption mechanisms for such compounds are hydrophobic partitioning into soil organic matter (SOM) and adsorption to mineral surfaces.

Adsorption to mineral surfaces, such as clays (B1170129) and metal oxides, can also occur, although this is generally a less dominant process for nonpolar organic compounds in soils with appreciable organic matter content. hnu.edu.cn Interactions with mineral surfaces can be influenced by the nature of the mineral and the presence of surface functional groups. nih.gov

Table 2: Expected Sorption Behavior of this compound

| Environmental Matrix | Dominant Sorption Mechanism | Expected Sorption Strength |

|---|---|---|

| Soil Organic Matter (SOM) | Hydrophobic partitioning | High |

| Clay Minerals | Surface adsorption | Moderate |

This table presents a qualitative assessment of the expected sorption behavior based on the compound's structure and general principles of environmental science.

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The potential for a compound to volatilize from water to the atmosphere is described by its Henry's Law constant. For volatilization from soil, factors such as the compound's vapor pressure, its adsorption to soil particles, and environmental conditions (temperature, soil moisture, air movement) are important.

Substituted benzenes with molecular weights similar to this compound can exhibit significant volatilization potential. usgs.govusgs.gov However, the strong sorption of this compound to soil organic matter is likely to reduce its rate of volatilization from soil surfaces. Once in the atmosphere, the compound could be subject to long-range atmospheric transport, depending on its atmospheric lifetime, which is determined by its reactivity with atmospheric oxidants such as hydroxyl radicals.

Vii. Advanced Applications of 1 Bromo 3 Chloro 4 Methyl 2 Methylthio Benzene As a Chemical Building Block or in Materials Science

Role as a Precursor for Advanced Organic Synthesis (Non-Prohibited Applications)

The presence of multiple reactive sites on the aromatic ring of 1-bromo-3-chloro-4-methyl-2-(methylthio)benzene makes it an ideal candidate for the construction of complex organic molecules through sequential and site-selective reactions.

The bromo and chloro substituents on the benzene (B151609) ring serve as handles for various cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds, with the former being more reactive in typical palladium-catalyzed reactions, allows for a modular and sequential approach to building novel aromatic frameworks. mdpi.comyoutube.com

For instance, a Suzuki-Miyaura cross-coupling reaction could be selectively performed at the C-Br position by careful selection of the catalyst and reaction conditions, introducing an aryl or heteroaryl group. researchgate.netrsc.org The remaining C-Cl bond could then be subjected to a second, more forcing, cross-coupling reaction (e.g., a Negishi, Stille, or another Suzuki coupling) to introduce a different molecular fragment. mdpi.com This stepwise functionalization enables the precise construction of complex, unsymmetrical biaryl and polyaryl systems, which are key components in many advanced materials and biologically active molecules. nih.govrsc.org

Furthermore, the methylthio group can influence the regioselectivity of these reactions and can also be a site for further modification. For example, it can be oxidized to a sulfoxide (B87167) or sulfone, which in turn can act as directing groups or be replaced by other functionalities. researchgate.netresearchgate.netnih.gov This multi-handle nature allows for a high degree of control in the modular assembly of intricate aromatic structures.

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Reaction Type | Reactive Site | Potential Coupling Partner | Resulting Structure |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | C-Br | Arylboronic acid | 1-Aryl-3-chloro-4-methyl-2-(methylthio)benzene |

| 2 | Negishi Coupling | C-Cl | Organozinc reagent | 1-Aryl-3-alkyl/aryl-4-methyl-2-(methylthio)benzene |

Incorporation into Complex Molecular Architectures as a Multi-Functional Synthon

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis. This compound can be considered a multi-functional synthon due to its array of reactive sites. Beyond sequential cross-coupling, the interplay between the different substituents can be exploited to build complex, three-dimensional molecular architectures. acs.org

The methyl and methylthio groups are ortho-para directing for electrophilic aromatic substitution, although the steric hindrance from adjacent groups would likely favor substitution at the less hindered position. quora.comlibretexts.orgyoutube.comyoutube.com This property, combined with the potential for halogen-metal exchange, opens up avenues for further functionalization of the aromatic ring.

Moreover, the thioether linkage can be a key element in the synthesis of heterocyclic compounds. For instance, intramolecular cyclization reactions could be designed to form sulfur-containing heterocycles like phenothiazines or thianthrenes, which are important scaffolds in medicinal chemistry and materials science. nih.govrsc.orgrsc.org The specific substitution pattern of the starting material would lead to novel, highly substituted derivatives of these heterocyclic systems.

Potential in Functional Materials Chemistry

The electronic properties endowed by the sulfur atom and the potential for polymerization or incorporation into larger conjugated systems make this compound a promising building block for functional materials.

Polythiophenes are a well-studied class of conducting polymers due to their stability and tunable electronic properties. mdpi.comrsc.orgcmu.edunih.govpkusz.edu.cn While the direct polymerization of this compound to form a polythiophene-like material is not straightforward, it can serve as a precursor to monomers that can undergo polymerization. For example, through appropriate cross-coupling reactions, thiophene (B33073) units could be attached to the benzene ring, creating a monomer that could then be polymerized, either chemically or electrochemically. mdpi.comrsc.orgnih.govpkusz.edu.cn

The methylthio group is of particular interest in this context. The sulfur atom's lone pairs can participate in conjugation, and polymers containing thioether linkages can exhibit interesting electronic and optical properties. Oxidative polymerization of thioanisole (B89551) derivatives has been explored for the synthesis of conducting materials. researchgate.net The resulting polymers could have applications in organic electronics, such as in sensors or as components in organic light-emitting diodes (OLEDs).

Table 2: Potential Polymerization Strategies

| Monomer Synthesis | Polymerization Method | Potential Polymer Type |

|---|---|---|

| Cross-coupling with thiophene derivatives | Oxidative Chemical Polymerization | Substituted Poly(phenylene-thiophene) |

| Functionalization to a polymerizable group | Metal-Catalyzed Polymerization | Functionalized Aromatic Polymer |

Building Block for Liquid Crystals or Optoelectronic Materials

The rigid aromatic core of this compound, combined with the potential for introducing various substituents through the halogen atoms, makes it a candidate for the synthesis of liquid crystalline materials. researchgate.netmdpi.comcolorado.edu By attaching long alkyl chains or other mesogenic groups via cross-coupling reactions, molecules with the necessary shape anisotropy to form liquid crystal phases could be designed. The presence of the methylthio group could influence the mesomorphic properties and also introduce specific electronic characteristics. mdpi.com

In the field of optoelectronics, highly substituted aromatic compounds are crucial for developing materials with tailored properties for applications such as OLEDs and organic photovoltaics (OPVs). rsc.orgresearchgate.netnih.govelsevierpure.com The ability to sequentially and selectively functionalize this compound allows for the precise tuning of the electronic energy levels (HOMO and LUMO) of the resulting molecules. The incorporation of the sulfur atom can also enhance intersystem crossing, which is relevant for the design of phosphorescent materials. acs.org

Thioether-containing molecules can act as ligands for transition metals, forming complexes that can be used in homogeneous catalysis. thieme-connect.comnih.govbohrium.comnih.govsciprofiles.comresearchgate.net The sulfur atom in the methylthio group of this compound can coordinate to a metal center. By incorporating this molecule into a larger ligand structure, for example, through reactions at the bromo or chloro positions, new ligands with unique steric and electronic properties could be developed.

These ligands could find applications in a variety of catalytic processes, including cross-coupling reactions, hydrogenation, and oxidation. researchgate.netacs.orgbac-lac.gc.caacs.orgnih.gov The specific substitution pattern on the benzene ring would allow for fine-tuning of the catalyst's activity and selectivity. For instance, the steric bulk of the substituents could create a specific coordination environment around the metal, influencing the outcome of the catalytic reaction.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Phenothiazine |

| Thianthrene |

| Sulfoxide |

| Sulfone |

| Thioanisole |

Development of Analytical Standards and Reference Materials

The development of robust and reliable analytical methods is crucial for the accurate detection and quantification of chemical compounds in various matrices. A critical component of this process is the availability of well-characterized analytical standards and reference materials. Due to its unique substitution pattern, "this compound" possesses the potential to serve in these capacities, particularly for methods targeting halogenated aromatic compounds.

The development of chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), relies on the use of standard compounds to optimize separation and detection parameters. "this compound" can be a valuable tool in this context for several reasons:

Method Optimization: The presence of both bromine and chlorine atoms, along with a methyl and a methylthio group, provides a unique combination of polarity and volatility. This makes it a suitable candidate for testing the resolving power of different chromatographic columns and optimizing temperature gradients in GC or mobile phase compositions in HPLC.

Retention Time Marker: In complex mixtures of halogenated organic pollutants, this compound could serve as a retention time marker to aid in the identification of other, less characterized analytes. Its distinct mass spectrum would further enhance its utility as a reference point.

Mass Spectrometry Fragmentation Studies: The fragmentation pattern of "this compound" in a mass spectrometer is influenced by its various functional groups. Studying its mass spectrum can provide valuable insights into the fragmentation pathways of other substituted thioanisoles and related halogenated aromatics, aiding in their structural elucidation.

Hypothetical GC-MS Method Parameters:

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-350 m/z |

This is an illustrative example of GC-MS parameters. Actual conditions would require experimental optimization.

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

This is an illustrative example of HPLC parameters. Actual conditions would require experimental optimization.

Halogenated aromatic compounds are a class of persistent organic pollutants (POPs) that are of significant environmental concern. Accurate monitoring of these compounds in environmental matrices such as soil, water, and air is essential for assessing environmental quality and human exposure risks. "this compound" could potentially be used as a calibration standard in such monitoring programs.

Surrogate or Internal Standard: In the analysis of environmental samples, surrogate or internal standards are added to samples before extraction and analysis to monitor the efficiency of the analytical procedure. To be effective, these standards should have similar chemical and physical properties to the target analytes but not be naturally present in the samples. With its distinct combination of substituents, "this compound" could serve as a suitable surrogate or internal standard for the analysis of other brominated and chlorinated aromatic compounds.

Matrix Spike Standard: This compound could also be used as a matrix spike standard to assess the effect of the sample matrix on the analytical method's performance. By spiking a known amount of the standard into a real-world sample, analysts can determine the recovery and precision of the method in a complex matrix.

Illustrative Application in Environmental Monitoring:

| Application | Role of this compound |

| Analysis of PCBs in soil | Could be used as a surrogate standard to assess extraction efficiency. |

| Monitoring of brominated flame retardants in water | Potential internal standard for quantification by isotope dilution mass spectrometry (if isotopically labeled). |

| Quantification of chlorinated pesticides in air samples | Could serve as a calibration standard to generate a calibration curve. |

It is important to note that while the properties of "this compound" make it a plausible candidate for these applications, there is currently a lack of specific studies in the scientific literature that have documented its use for these purposes. Further research would be needed to validate its suitability as a certified reference material.

Viii. Conclusion and Future Research Directions

Synthesis of Novel Analogs and Derivatives of 1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene

Future research should prioritize the synthesis of novel analogs and derivatives to expand the chemical space around the core structure of this compound. A primary focus would be the selective functionalization at the bromine and chlorine positions, as well as modifications of the methyl and methylthio groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, could be employed to introduce a wide variety of substituents at the halogenated positions. acs.org The thioether linkage also offers a handle for further transformations, including oxidation to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic and steric properties of the molecule.

Furthermore, the development of methods for the regioselective introduction of additional functional groups onto the aromatic ring would be of great interest. rsc.org This could be achieved through electrophilic aromatic substitution, taking into account the directing effects of the existing substituents, or through directed ortho-metalation strategies. A systematic variation of the substituents would allow for the fine-tuning of the molecule's properties for various applications.

Table 1: Proposed Novel Analogs and Corresponding Synthetic Strategies

| Analog Structure | Proposed Synthetic Strategy | Potential Application Area |

|---|---|---|

| 2-(Methylthio)-3-chloro-4-methyl-[1,1'-biphenyl]-4-carbonitrile | Suzuki coupling of this compound with 4-cyanophenylboronic acid | Materials Science |

| N-(3-Chloro-4-methyl-2-(methylthio)phenyl)aniline | Buchwald-Hartwig amination of this compound with aniline | Medicinal Chemistry |

| 1-Bromo-3-chloro-4-methyl-2-(methylsulfonyl)benzene | Oxidation of the thioether with an oxidizing agent like m-CPBA | Agrochemicals |

Elucidation of Further Complex Reaction Mechanisms

A deeper understanding of the complex reaction mechanisms involving this compound is crucial for its effective utilization in organic synthesis. The interplay between the different functional groups on the aromatic ring can lead to unique reactivity. For instance, the thioether group can act as a directing group in electrophilic aromatic substitution and ortho-lithiation reactions. uwindsor.cawikipedia.org Investigating the mechanism of ortho-lithiation, particularly the competition between lithiation at the position ortho to the methylthio group versus halogen-metal exchange at the bromine or chlorine positions, would be a valuable area of study. ias.ac.incore.ac.uk

Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow kinetics, coupled with computational modeling, could provide detailed insights into reaction intermediates and transition states. chemrxiv.orgresearchgate.net Unraveling these mechanisms will not only allow for the optimization of existing reactions but also pave the way for the discovery of new transformations.

Advanced In Silico Modeling for Structure-Reactivity Relationships

Advanced in silico modeling presents a powerful tool for predicting the structure-reactivity relationships of this compound and its derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular descriptors with experimental data, such as reaction rates, yields, and biological activity. nih.govnih.govmdpi.com These models can help in the rational design of new analogs with desired properties, thereby reducing the need for extensive experimental screening. nih.govbiorxiv.orgresearchgate.net

Computational methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic properties, bond energies, and reaction pathways of this compound. chemrxiv.orgresearchgate.net Such studies can provide a fundamental understanding of its reactivity and guide the design of new synthetic methodologies. For instance, DFT calculations could be used to predict the most favorable sites for electrophilic or nucleophilic attack, or to model the transition states of key reaction steps. acs.org

Table 2: Key Molecular Descriptors for In Silico Modeling

| Descriptor Type | Specific Descriptors | Predicted Property |

|---|---|---|

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Reactivity, Polarity |

| Steric | Molecular volume, Surface area, Steric hindrance parameters | Reaction accessibility, Binding affinity |

| Topological | Connectivity indices, Shape indices | Lipophilicity, Boiling point |

Exploration of Emerging Environmental Remediation Technologies for Halogenated Organosulfur Compounds

The presence of halogen and sulfur atoms in this compound raises concerns about its environmental fate and potential persistence. Future research should focus on the development of effective remediation technologies for this class of compounds. Bioremediation, utilizing microorganisms capable of degrading halogenated aromatic compounds, offers a potentially sustainable and cost-effective solution. nih.govmdpi.comnih.gov Studies could focus on isolating and characterizing microbial strains that can metabolize this compound, and identifying the enzymatic pathways involved in its degradation. wikipedia.orgmdpi.com

Advanced oxidation processes, such as photocatalysis using semiconductor materials like TiO2, could also be explored for the degradation of these compounds in contaminated water. unamur.beresearchgate.netdntb.gov.uaresearchgate.netmdpi.com The investigation of photocatalytic degradation pathways and the identification of intermediate and final degradation products would be essential for assessing the efficacy and environmental safety of this technology.

Development of New Synthetic Methodologies Leveraging Unique Reactivity

The unique combination of functional groups in this compound can be leveraged to develop novel synthetic methodologies. For example, the ortho-relationship between the bromine and methylthio groups could be exploited in transition metal-catalyzed reactions that involve C-H activation or directed cross-coupling. msu.edumdpi.com The development of palladium-catalyzed methods for the direct functionalization of the C-H bond adjacent to the methylthio group, for instance, would provide a highly efficient route to novel derivatives.

Furthermore, the differential reactivity of the bromine and chlorine atoms could be utilized for sequential and selective functionalization. This would allow for the controlled and stepwise introduction of different substituents, leading to the synthesis of highly complex and diverse molecular architectures.

Integration with Flow Chemistry and Sustainable Synthesis Principles

To align with the growing demand for greener and more sustainable chemical processes, future research should explore the integration of flow chemistry for the synthesis of this compound and its derivatives. d-nb.infoucl.ac.uk Flow reactors offer advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govwhiterose.ac.uk The development of continuous flow processes for key synthetic steps, such as halogenation, nitration, and cross-coupling reactions, could lead to more efficient and environmentally friendly manufacturing processes.

Moreover, the principles of green chemistry, such as the use of renewable starting materials, atom economy, and the reduction of waste, should be central to the development of new synthetic routes. rsc.orgsolubilityofthings.comresearchgate.netcas.org This includes the exploration of alternative, less hazardous reagents and solvents, and the design of catalytic systems that can be easily recovered and reused. nih.gov

Q & A

Basic Questions

Q. How can the molecular structure and purity of 1-Bromo-3-chloro-4-methyl-2-(methylthio)benzene be validated in a laboratory setting?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of bromine, chlorine, methyl, and methylthio groups. Compare coupling patterns (e.g., deshielding effects from sulfur and halogens) with computational predictions .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times against a certified reference standard. Adjust mobile phase ratios (e.g., acetonitrile/water gradients) to resolve impurities from halogens or sulfur-containing byproducts .

- Elemental Analysis : Validate empirical formula (CHBrClS) by measuring %C, %H, and %S with ±0.3% tolerance .

Q. What are the key physicochemical properties critical for handling this compound in synthetic workflows?

- Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~265°C (boiling point). Use inert atmospheres (N/Ar) during reflux to prevent oxidative degradation of the methylthio group .

- Solubility : Test in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization. Limited solubility in hexane (logP ≈ 3.2) makes it suitable for liquid-liquid extractions .

- Hygroscopicity : Store under anhydrous conditions, as moisture may hydrolyze the methylthio group to sulfoxide .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions involving this compound be addressed?

- Methodological Answer :

- Directing Effects : The methylthio (-SMe) group is a strong ortho/para director, while chlorine and bromine are meta directors. Use DFT calculations (e.g., Gaussian09) to predict electron density maps and optimize reaction conditions .

- Catalytic Strategies : Employ Lewis acids (e.g., FeCl) to polarize bromine or chlorine substituents, enhancing reactivity at specific positions. Monitor regioselectivity via LC-MS to identify dominant products .

Q. What spectroscopic techniques are optimal for resolving contradictory data on reaction intermediates in its synthesis?

- Methodological Answer :

- Time-Resolved IR Spectroscopy : Track transient intermediates (e.g., thiyl radicals) during Sonogashira couplings or Ullmann reactions. Use deuterated solvents to minimize background noise .

- X-Ray Photoelectron Spectroscopy (XPS) : Resolve ambiguities in halogen (Br/Cl) bonding states when competing pathways (e.g., elimination vs. substitution) occur .

Q. How do steric and electronic effects of the methyl and methylthio groups influence cross-coupling reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify %V around the bromine atom. High steric hindrance (~25% V) may necessitate bulky ligands (e.g., XPhos) in Buchwald-Hartwig aminations .

- Electronic Profiling : Hammett constants (σ for -SMe = +0.15) predict electron-withdrawing effects, favoring oxidative addition in Pd-catalyzed couplings. Compare turnover frequencies (TOF) with/without electron-donating additives .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Reaction Monitoring : Use inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to identify side reactions (e.g., demethylation of -SMe) that reduce yields .

- Catalyst Screening : Test palladium sources (e.g., Pd(OAc) vs. PdCl) and ligands (bidentate vs. monodentate) to optimize catalytic cycles. Contradictions may arise from ligand decomposition under high temperatures .

Q. What strategies mitigate competing decomposition pathways during storage or reaction conditions?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit thiyl radical formation. Conduct accelerated stability studies (40°C/75% RH) to validate shelf life .

- Low-Temperature Protocols : Perform reactions at ≤0°C to suppress sulfoxide formation. Confirm stability via TGA (Thermogravimetric Analysis) .

Experimental Design

Q. How to design a kinetic study for substituent effects on nucleophilic aromatic substitution (SAr) in this compound?

- Methodological Answer :

- Variable Control : Vary nucleophiles (e.g., morpholine, piperidine) and measure rate constants (k) via stopped-flow UV-Vis. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with substituent electronic profiles .

- Solvent Effects : Compare DMSO (polar aprotic) vs. THF (low polarity) to isolate solvent-nucleophile interactions. DFT simulations (e.g., COSMO-RS) can predict solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.